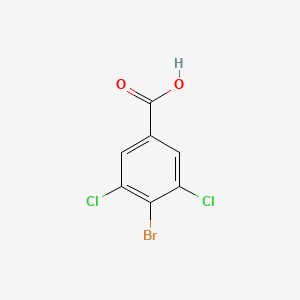

4-Bromo-3,5-dichlorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYHYUJRKYXVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307315 | |

| Record name | 4-bromo-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117738-75-7 | |

| Record name | 4-Bromo-3,5-dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117738-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Strategic Building Block in Modern Synthesis

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-3,5-dichlorobenzoic acid

This compound is a polyhalogenated aromatic carboxylic acid, a class of compounds that serves as a cornerstone in the synthesis of complex organic molecules. Its strategic importance for researchers, particularly in the fields of drug discovery and agrochemical development, lies in its trifunctional nature. The molecule possesses a carboxylic acid group amenable to a wide range of transformations, alongside three halogen atoms—one bromine and two chlorines—that offer distinct and sequential reactivity in cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, designed for professionals who require a deep understanding of its properties to leverage its synthetic potential. While direct experimental literature on this specific molecule is not abundant, this document synthesizes available data, established chemical principles, and comparative analysis with closely related analogs to provide a robust and practical profile.

Section 1: Core Physicochemical and Identity Parameters

Accurate identification and understanding of fundamental physical properties are critical for the successful application of any chemical reagent. These parameters govern everything from reaction stoichiometry and solvent selection to purification and storage.

Chemical Identity

The foundational identity of this compound is established by several key international identifiers.

| Parameter | Value | Reference |

| CAS Number | 117738-75-7 | [1] |

| Molecular Formula | C₇H₃BrCl₂O₂ | [2] |

| Molecular Weight | 269.91 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| InChI | 1S/C7H3BrCl2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12) | [4] |

| InChIKey | KVYHYUJRKYXVRG-UHFFFAOYSA-N | [4] |

| SMILES | C1=C(C=C(C(=C1Cl)Br)Cl)C(=O)O | [4] |

Physical Properties

The physical state and solubility are crucial for handling and reaction setup. Notably, a definitive melting point is not consistently reported in major chemical databases, which is common for specialized reagents. Therefore, a comparison with structural analogs is provided for context.

| Property | Observation / Value | Notes |

| Appearance | Off-white to pale yellow solid | Typical appearance for this class of compound. |

| Melting Point | Not consistently reported. | For context, 3,5-dichlorobenzoic acid melts at 189 °C[5], and 4-bromobenzoic acid melts at 251 °C.[6] The melting point is expected to be in this range. |

| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO. | The carboxylic acid moiety enhances solubility in polar solvents. |

| pKa | Not experimentally determined. | Expected to be a moderately strong acid due to the inductive electron-withdrawing effects of the three halogen substituents. |

Section 2: Synthesis and Analytical Workflow

A logical workflow for acquiring and validating this compound involves a plausible synthetic route followed by rigorous purification and multi-faceted analytical characterization.

Representative Synthesis Protocol

Objective: To synthesize this compound from 3,5-dichloroaniline.

Step 1: Bromination of 3,5-dichloroaniline

-

Dissolve 3,5-dichloroaniline (1.0 eq) in glacial acetic acid in a three-neck flask equipped with a dropping funnel and magnetic stirrer.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture into a beaker of ice water.

-

Neutralize the solution with aqueous sodium hydroxide to precipitate the product, 4-bromo-3,5-dichloroaniline.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

Step 2: Conversion to 4-Bromo-3,5-dichlorobenzonitrile (Sandmeyer Reaction)

-

Prepare a solution of hydrochloric acid and water. Cool to 0 °C and add the 4-bromo-3,5-dichloroaniline from the previous step.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature between 0-5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide in water.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) will be observed.

-

Stir the reaction mixture at room temperature for 2-3 hours, then heat gently to 50-60 °C for 1 hour to ensure completion.

-

Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

Step 3: Hydrolysis to this compound

-

Combine the crude 4-bromo-3,5-dichlorobenzonitrile with a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

-

Heat the mixture to reflux (approx. 120-140 °C) for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The solid carboxylic acid will precipitate. Filter the product, wash extensively with cold water to remove residual acid, and dry.

Step 4: Purification by Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent system, such as an ethanol/water or acetic acid/water mixture.

-

Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

-

Filter the purified crystals and wash with a small amount of cold solvent.

-

Dry the final product under vacuum to a constant weight.

Section 3: Analytical Profile and Characterization

Without readily available published spectra, the structural confirmation of this compound relies on a predictive and comparative approach, leveraging the known spectral characteristics of its functional groups and structural analogs.

Spectroscopic Data (Predicted and Comparative)

| Technique | Predicted Features for this compound | Comparative Data from Analogs |

| ¹H NMR | A single peak (singlet) in the aromatic region (δ ~8.0-8.2 ppm) integrating to 2H, representing the two chemically equivalent protons at C2 and C6. A very broad singlet for the carboxylic acid proton (δ >12 ppm). | For 3,5-dichlorobenzoic acid, the C2/C6 protons appear at δ 7.85 ppm and the C4 proton at δ 7.90 ppm (in DMSO-d₆).[7] The bromine at C4 would likely shift the C2/C6 proton signal further downfield. |

| ¹³C NMR | Expect 5 distinct signals: C=O (~165-170 ppm), C1 (~135 ppm), C2/C6 (~130-135 ppm), C3/C5 (~138 ppm), and C4 (~120 ppm). | In benzoic acid, C1 is ~130 ppm and C=O is ~168 ppm.[8] Halogen substitution significantly alters these shifts. The C-Cl carbons in 3,5-dichlorobenzoic acid are around 135 ppm.[5] |

| Mass Spec. | Molecular Ion (M⁺): A complex cluster of peaks due to the isotopes of Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1). The most intense peaks would correspond to [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺. | The calculated monoisotopic mass is 267.86935 Da.[4] The isotopic pattern is the most definitive feature for confirmation. |

| IR Spec. | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700-1725 cm⁻¹), C=C aromatic stretches (~1400-1600 cm⁻¹), C-Cl stretch (~750-850 cm⁻¹), and C-Br stretch (~500-650 cm⁻¹). | The IR spectrum for 3,5-dichlorobenzoic acid shows a characteristic C=O stretch at 1706 cm⁻¹.[7] |

Standard Protocol: Acquiring a ¹³C NMR Spectrum

Rationale: ¹³C NMR spectroscopy is invaluable for confirming the carbon skeleton and the number of unique carbon environments in the molecule, providing direct evidence of its symmetry.

-

Sample Preparation: Accurately weigh 20-30 mg of the purified solid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the solid is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Load standard acquisition parameters for a ¹³C experiment.

-

Data Acquisition: Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 scans or more, depending on concentration and instrument sensitivity). A relaxation delay (d1) of 2-5 seconds is standard.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction.

-

Analysis: Calibrate the spectrum by setting the solvent residual peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm). Identify and label the chemical shifts of the five expected carbon signals.

Section 4: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bonds, allowing for selective functionalization.[9]

Role as a Pharmaceutical and Agrochemical Intermediate

Halogenated benzoic acids are critical precursors for a vast range of active pharmaceutical ingredients (APIs) and crop protection agents.[10][11] The specific substitution pattern of this compound makes it an ideal scaffold for building complex molecules where precise regiochemistry is required. For example, similar structures like 3,5-dichlorobenzoic acid are used in the synthesis of fungicides and the API Alkylresorcinol.[11] The bromo-dichloro arrangement allows for:

-

Selective Suzuki or Buchwald-Hartwig coupling at the C4 position.

-

Amide or ester formation at the carboxylic acid.

-

Further, more forcing, cross-coupling at the C3/C5 positions if required.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To selectively functionalize the C-Br bond by coupling with an arylboronic acid.

-

Reagent Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or DME/water.

-

Reaction: Heat the mixture with vigorous stirring. Temperatures typically range from 80-110 °C. The reaction can be performed using conventional heating under reflux or in a microwave reactor for accelerated reaction times.

-

Monitoring: Track the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to protonate the carboxylic acid.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield the 4-aryl-3,5-dichlorobenzoic acid.

Section 5: Safety, Handling, and Storage

Proper handling of halogenated aromatic compounds is essential for laboratory safety. The following information is based on data for structurally similar chemicals and general best practices.

GHS Hazard Summary

| Pictogram | GHS Class | Hazard Statement |

|

| Warning | H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |

Safe Handling and Emergency Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

-

Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

-

-

Disposal: Dispose of waste material in accordance with all local, regional, national, and international regulations.

Conclusion

This compound is a highly valuable, albeit specialized, building block for chemical synthesis. While comprehensive characterization data in the public domain is limited, its chemical properties can be reliably inferred from its structure and comparison with well-documented analogs. Its key strategic feature is the differential reactivity of its C-Br and C-Cl bonds, which enables selective, stepwise functionalization. By understanding its physicochemical properties, plausible synthetic routes, reactivity profile, and safety requirements, researchers can effectively integrate this powerful intermediate into the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. This compound;117738-75-7 [abichem.com]

- 2. This compound | C7H3BrCl2O2 | CID 302949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:117738-75-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. PubChemLite - this compound (C7H3BrCl2O2) [pubchemlite.lcsb.uni.lu]

- 5. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoic acid, 4-bromo- [webbook.nist.gov]

- 7. 3,5-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. benchchem.com [benchchem.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Bromo-3,5-dichlorobenzoic acid (CAS Number: 117738-75-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3,5-dichlorobenzoic acid, a halogenated aromatic carboxylic acid increasingly recognized for its role as a versatile building block in the synthesis of complex organic molecules. This document delves into the physicochemical properties, spectroscopic profile, and synthetic considerations of this compound. Furthermore, it explores its reactivity, analytical characterization, and established safety and handling protocols. A key focus is placed on its application as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals, providing insights for professionals engaged in discovery and process chemistry.

Introduction: A Key Synthetic Intermediate

This compound (CAS: 117738-75-7) is a polysubstituted benzoic acid derivative. Its structure, featuring a carboxylic acid group and three halogen substituents (one bromine and two chlorine atoms), provides multiple reactive sites for chemical modification. This trifunctional nature makes it a valuable intermediate in medicinal chemistry and agrochemical research, where precise control over molecular architecture is paramount for achieving desired biological activity. The strategic placement of the halogen atoms influences the electronic properties of the benzene ring and offers distinct opportunities for selective chemical transformations, such as cross-coupling reactions and nucleophilic aromatic substitutions. The carboxylic acid moiety serves as a handle for amide bond formation, esterification, and other derivatizations to build molecular complexity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

Physicochemical Properties

The properties of this compound are summarized in the table below. These have been compiled from various chemical suppliers and databases. It is typically supplied as an off-white to pale yellow solid.[1]

| Property | Value | Source(s) |

| CAS Number | 117738-75-7 | [2] |

| Molecular Formula | C₇H₃BrCl₂O₂ | [2] |

| Molecular Weight | 269.91 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | [1] |

| Purity | Typically ≥95% | [2] |

| Predicted XlogP | 3.4 | [3] |

Note: Experimental data for melting point, boiling point, and solubility are not consistently reported in publicly available literature. However, based on structurally similar compounds like 3,5-dichlorobenzoic acid, it is expected to have limited solubility in water and better solubility in organic solvents such as ethanol, acetone, and dichloromethane.[4]

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons. The chemical shift of this singlet would be influenced by the electron-withdrawing effects of the adjacent halogen and carboxylic acid groups.

-

¹³C NMR: The ¹³C NMR spectrum would provide more detailed structural information. Distinct signals are expected for the carboxylic acid carbon, the carbon bearing the bromine atom, the carbons bearing the chlorine atoms, the carbons bearing the hydrogens, and the carbon attached to the carboxylic acid group. The chemical shifts of these carbons are influenced by the electronegativity of the substituents. For comparison, the carboxylic acid carbon in similar benzoic acid derivatives typically appears around 165 ppm.[5]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by:

-

A broad O-H stretching band from the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching absorption from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring protons.

-

C-Cl and C-Br stretching vibrations at lower frequencies.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio). This will result in a cluster of peaks for the molecular ion.

-

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45).[6][7] The fragmentation of this compound would likely follow these patterns, leading to characteristic fragment ions.

Synthesis and Reactivity

Synthetic Approach

This reaction is a standard electrophilic aromatic substitution where the bromine atom is directed to the position para to the carboxylic acid group, which is the most activated position on the ring not already occupied. The reaction conditions would need to be carefully controlled to ensure mono-bromination and avoid the formation of poly-brominated byproducts.

Reactivity Profile

The chemical reactivity of this compound is dictated by its three functional groups:

-

Carboxylic Acid: This group can readily undergo esterification, amidation, and reduction to the corresponding alcohol. Activation with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert it to the more reactive acyl chloride, facilitating reactions with a wide range of nucleophiles.

-

Halogen Substituents: The bromine and chlorine atoms on the aromatic ring are key to its utility as a synthetic intermediate. The carbon-bromine bond is generally more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This differential reactivity allows for selective functionalization at the 4-position.

Applications in Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Role in Drug Discovery

Halogenated benzoic acids are common starting materials for the synthesis of kinase inhibitors and other targeted therapies in oncology.[4] The structural motif of this compound provides a scaffold that can be elaborated to interact with the active sites of various enzymes. While a specific, marketed drug has not been publicly identified as being directly synthesized from this starting material, its structural features are highly relevant to the construction of molecules with potential biological activity. For instance, it can be envisioned as a precursor for compounds targeting protein kinases, which are pivotal in cellular signaling pathways.

Agrochemical Development

In the agrochemical sector, substituted benzoic acids are precursors to a wide range of herbicides and fungicides.[8] The unique substitution pattern of this compound can be exploited to develop new active ingredients with improved efficacy and selectivity. The presence of multiple halogen atoms can enhance the lipophilicity and metabolic stability of the final product, which are desirable properties for agrochemicals.

Analytical Methods

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Chromatography

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for assessing the purity of benzoic acid derivatives. A mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is commonly used. Detection is typically performed using a UV detector.

-

Gas Chromatography (GC): For GC analysis, the carboxylic acid group usually requires derivatization to a more volatile ester (e.g., methyl or ethyl ester) to improve chromatographic performance and prevent peak tailing.

Titration

A simple and accurate method for determining the purity of a bulk sample is acid-base titration with a standardized solution of a strong base, such as sodium hydroxide.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is generally classified as an irritant. It may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. If handling large quantities or if dust is generated, respiratory protection may be necessary.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis. Its trifunctional nature, with a carboxylic acid and two types of halogen substituents, offers a rich platform for the construction of complex molecular architectures. While detailed synthetic protocols and specific applications in marketed products are not widely published, its structural features make it a compound of significant interest for researchers in drug discovery and agrochemical development. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is crucial for unlocking its full potential in the synthesis of novel, biologically active compounds.

References

- 1. rsc.org [rsc.org]

- 2. quora.com [quora.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-3,5-dichlorobenzoic acid: Current Knowledge and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-dichlorobenzoic acid, a halogenated aromatic carboxylic acid, represents a potentially valuable building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom and two chlorine atoms on the benzoic acid core—offers a versatile scaffold for the synthesis of complex molecules with tailored electronic and lipophilic properties. Despite its potential, a comprehensive review of the existing scientific literature and chemical databases reveals a notable scarcity of detailed experimental data on its physicochemical properties and established synthetic protocols. This technical guide aims to consolidate the currently available information on this compound, highlight the knowledge gaps, and propose strategic approaches for its synthesis and characterization. By providing a clear overview of what is known and what remains to be explored, this document serves as a foundational resource for researchers interested in harnessing the synthetic potential of this intriguing molecule.

Introduction

Halogenated benzoic acids are a cornerstone of modern synthetic chemistry, serving as pivotal intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The nature and position of the halogen substituents profoundly influence the reactivity of the aromatic ring and the properties of the resulting derivatives. This compound (Figure 1) is a sparsely documented member of this family, presenting a unique combination of a reactive bromine atom, suitable for cross-coupling reactions, and two chlorine atoms that modulate the steric and electronic environment of the molecule.

This guide provides a structured overview of the known attributes of this compound, addresses the significant gaps in its experimental characterization, and offers expert insights into its potential reactivity and synthetic utility.

Figure 1: Structure of this compound

Physicochemical Properties: A Landscape of Predicted and Inferred Data

A thorough search of scientific databases and supplier catalogs reveals a significant lack of experimentally determined physicochemical data for this compound. While some basic identifiers are established, crucial parameters for experimental design and process development are largely based on predictions and analogies to structurally similar compounds.

Table 1: Summary of Physicochemical Properties

| Property | Value/Description | Source/Method |

| CAS Number | 117738-75-7 | Chemical Abstract Service |

| Molecular Formula | C₇H₃BrCl₂O₂ | PubChem[1] |

| Molecular Weight | 269.90 g/mol | PubChem[1] |

| Appearance | Off-white to pale yellow solid | Supplier Data |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Inferred to be soluble in polar organic solvents like methanol, ethanol, and acetone; sparingly soluble in water. | Analogy to similar compounds[2] |

| pKa | Data not available (Predicted values for similar compounds suggest a pKa in the range of 3-4) | Analogy to similar compounds[2] |

| Predicted XlogP | 3.4 | PubChem[3] |

Expert Insights: The absence of experimental data for melting point, boiling point, and pKa is a critical knowledge gap. For a compound of this nature, the melting point is expected to be relatively high, likely exceeding 200°C, due to the crystalline nature of aromatic carboxylic acids and the presence of heavy halogens. The acidity (pKa) will be influenced by the electron-withdrawing nature of the three halogen substituents, likely making it a stronger acid than benzoic acid itself. Experimental determination of these properties is paramount for any serious synthetic or analytical work.

Spectroscopic Characterization: An Interpretive Approach

While no experimentally recorded spectra for this compound are readily available in public databases, an experienced chemist can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons. The chemical shift of this singlet would likely be in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effects of the carboxylic acid and halogen substituents.

-

¹³C NMR: The carbon NMR spectrum will be more complex. We can predict the approximate chemical shifts for the different carbon atoms:

-

Carboxylic Acid Carbon (C=O): In the range of δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected. The carbon bearing the carboxylic acid group (C1) and the carbon bearing the bromine (C4) would be quaternary and likely appear at δ 130-140 ppm and δ 120-130 ppm, respectively. The carbons bearing the chlorine atoms (C3 and C5) would be equivalent and likely resonate between δ 130-140 ppm. The two equivalent carbons bearing hydrogen atoms (C2 and C6) would likely appear in the δ 125-135 ppm range.

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorptions:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic Ring): Several peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl and C-Br Stretches: These will appear in the fingerprint region, typically below 1000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). The fragmentation pattern would likely involve the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and potentially the halogen atoms.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its three main functional components: the carboxylic acid group, the aromatic ring, and the halogen substituents.

Figure 2: Conceptual diagram of the reactive sites of this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is expected to undergo typical reactions such as:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst.

-

Amidation: Conversion to an amide via an activated intermediate (e.g., an acyl chloride).

-

Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride.

Reactivity of the Aromatic Ring and Halogen Substituents

The aromatic ring is highly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing halogen atoms and the carboxylic acid group. Conversely, the bromine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a powerful tool for introducing new carbon-carbon or carbon-heteroatom bonds. The chlorine atoms are generally less reactive in such cross-coupling reactions.

Proposed Synthetic Approach: A Self-Validating Protocol

Given the lack of a published, validated synthesis for this compound, a plausible and robust synthetic route can be designed starting from a readily available precursor. The Sandmeyer reaction, a classic and reliable method for introducing halogens onto an aromatic ring via a diazonium salt intermediate, is a logical choice.

Proposed Synthesis via Sandmeyer Reaction

Figure 3: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Amino-3,5-dichlorobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Ethanol

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-Amino-3,5-dichlorobenzoic acid (1.0 eq) in a mixture of HBr (48%, 3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt should be monitored (e.g., by testing for the absence of the starting amine with a starch-iodide paper test for excess nitrous acid).

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve CuBr (1.2 eq) in HBr (48%, 2.0 eq) with gentle heating, then cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuBr/HBr solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until nitrogen evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and collect the crude product by vacuum filtration.

-

Wash the solid with cold water.

-

For purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified product under vacuum to yield this compound.

-

Self-Validation: The success of each step can be monitored by thin-layer chromatography (TLC). The final product's identity and purity should be confirmed by melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry, and the data compared with the predicted values.

Applications in Drug Discovery and Materials Science

While specific applications of this compound are not well-documented, its structure suggests significant potential as a versatile building block.

-

Medicinal Chemistry: The presence of a carboxylic acid handle allows for the straightforward synthesis of amide and ester libraries for biological screening. The bromine atom can be used to introduce further complexity through cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.

-

Materials Science: Halogenated aromatic compounds are precursors to various functional materials, including polymers and liquid crystals. The unique substitution pattern of this molecule could be exploited to create materials with specific thermal, optical, or electronic properties.

Conclusion and Future Directions

This compound is a chemical entity with considerable untapped potential. This guide has synthesized the limited available information and provided a framework for its future investigation. The immediate priorities for the scientific community should be the experimental validation of its physicochemical properties and the development and optimization of a reliable synthetic protocol. Once these foundational aspects are established, the exploration of its utility as a building block in both medicinal chemistry and materials science can proceed on a solid footing. It is our hope that this guide will stimulate further research into this promising, yet under-explored, molecule.

References

4-Bromo-3,5-dichlorobenzoic acid solubility data

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-3,5-dichlorobenzoic Acid

Executive Summary

This compound is a halogenated aromatic carboxylic acid with significant potential as an intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. A thorough understanding of its solubility is paramount for its effective application in reaction chemistry, formulation, and purification processes. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed, field-proven protocols for its empirical determination, and insights into the practical implications for research and development. While extensive quantitative solubility data for this compound is not widely published, this document equips researchers with the foundational knowledge and methodologies required to precisely determine its solubility profile for their specific applications.

Physicochemical Profile of this compound

Understanding the fundamental physicochemical properties of a compound is the first step in predicting and interpreting its solubility behavior.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Weight: 269.91 g/mol (approx.)

-

CAS Number: 117738-75-7

The structure is characterized by a benzene ring substituted with a carboxylic acid group, two chlorine atoms, and one bromine atom. The presence of the polar carboxylic acid group alongside the bulky, non-polar halogen atoms creates a molecule with mixed polarity, which is central to its solubility characteristics.

Table 1: Key Physicochemical Properties

| Property | Value/Prediction | Significance for Solubility |

| Predicted XlogP | 3.4[2] | Indicates a significant degree of lipophilicity, suggesting higher solubility in non-polar organic solvents compared to water. |

| pKa (Predicted) | ~3.6 (estimated based on similar structures[3]) | The acidic nature of the carboxylic acid group means its ionization state, and therefore aqueous solubility, will be highly dependent on pH. |

| Physical State | Solid (at STP) | As a solid, its solubility is defined as the concentration of a saturated solution at a given temperature. |

Theoretical Framework of Solubility

The solubility of this compound is governed by the interplay of its structure with the properties of the solvent.

The "Like Dissolves Like" Principle

This fundamental principle states that substances with similar polarities are more likely to be soluble in one another.[4][5]

-

Polar Features: The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding.

-

Non-polar Features: The benzene ring and the three halogen atoms (Br, Cl, Cl) contribute to the molecule's non-polar, lipophilic character.

Therefore, solubility will be a balance:

-

In Polar Solvents (e.g., Water): Solubility is expected to be low. While the carboxylic acid can interact with water, the large, non-polar halogenated ring dominates, hindering dissolution.[6]

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can engage in dipole-dipole interactions but do not donate hydrogen bonds as effectively as protic solvents. Good solubility is anticipated due to the molecule's overall polarity.

-

In Non-polar Solvents (e.g., Hexane, Toluene): The large non-polar surface area suggests some solubility, though the polar carboxylic acid group may limit it.

-

In Alcohols (e.g., Methanol, Ethanol): These solvents have both polar (-OH) and non-polar (alkyl chain) characteristics. They are often excellent solvents for compounds like this, as they can interact with both parts of the molecule. Solubility for similar compounds is noted to be high in methanol.[3][7]

Caption: Solvent selection based on polarity matching.

Impact of pH and pKa

For ionizable compounds like carboxylic acids, pH is a critical determinant of aqueous solubility. The Henderson-Hasselbalch equation governs the equilibrium between the neutral (less soluble) and ionized (more soluble) forms.

R-COOH (solid) ⇌ R-COOH (aq) + H₂O ⇌ R-COO⁻ (aq) + H₃O⁺

-

At pH << pKa: The compound exists predominantly in its neutral, protonated form (R-COOH), which has limited water solubility.

-

At pH >> pKa: The compound deprotonates to form its conjugate base, the carboxylate salt (R-COO⁻). This ionic form is significantly more water-soluble.[5]

Therefore, this compound will be insoluble in water and dilute aqueous acid (e.g., 5% HCl) but should be soluble in dilute aqueous base (e.g., 5% NaOH, 5% NaHCO₃).[8] This pH-dependent solubility is the cornerstone of extraction and purification techniques.

Temperature Effects

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[6][7] When developing a crystallization procedure, determining the solubility at both room temperature and an elevated temperature is crucial for maximizing yield.

Predicted Solubility Profile

In the absence of comprehensive published experimental data, the following table summarizes the predicted qualitative solubility based on the theoretical principles discussed. These predictions should be confirmed experimentally using the protocols outlined in Section 4.0.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Aqueous | Water | Very Low | The large, non-polar halogenated ring structure dominates over the polar carboxylic acid group. |

| 5% HCl | Insoluble | The acidic environment suppresses deprotonation of the carboxylic acid, keeping it in its least soluble form. | |

| 5% NaHCO₃ | Soluble | The basic solution deprotonates the carboxylic acid (pKa ~3.6) to form the highly soluble carboxylate salt.[8] | |

| 5% NaOH | Soluble | A stronger base than NaHCO₃, it readily deprotonates the acid to form the soluble salt. | |

| Polar Protic | Methanol, Ethanol | High | These solvents can hydrogen bond with the -COOH group and interact with the non-polar ring via van der Waals forces.[3] |

| Polar Aprotic | Acetone, DMSO | High | Strong dipole-dipole interactions facilitate the dissolution of the polarizable molecule. |

| Non-Polar | Hexane, Toluene | Low | The polarity of the carboxylic acid group is a mismatch for the non-polar nature of these solvents. |

Standardized Protocols for Solubility Determination

Accurate and reproducible solubility data is obtained through rigorous experimental design. The following protocols describe the determination of both equilibrium and kinetic solubility.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the true thermodynamic equilibrium solubility.[9] It measures the concentration of a saturated solution after a prolonged equilibration period.

Principle: An excess of the solid compound is agitated in the solvent for a sufficient time to ensure the dissolution and precipitation processes have reached equilibrium. The supernatant is then filtered and analyzed to determine the solute concentration.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume of the chosen solvent (e.g., 2 mL) in a glass vial. The excess solid should be clearly visible.

-

Causality: Using a visible excess of solid ensures that the resulting solution is truly saturated.

-

-

Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C). Agitate for a minimum of 24-48 hours.

-

Causality: A long equilibration time is necessary to overcome potential kinetic barriers and reach thermodynamic equilibrium. The time should be verified to ensure the concentration is no longer changing.[10]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Causality: This step prevents undissolved solid particles from being carried over during sampling, which would artificially inflate the measured solubility.

-

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial.

-

Causality: Filtration is a critical self-validating step to remove any remaining microscopic solid particles.

-

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent. Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.[11]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as mg/mL or µg/mL.

Caption: Workflow for equilibrium solubility measurement.

Protocol: Kinetic Solubility Determination

This high-throughput method is often used in early-stage drug discovery to assess the solubility of a compound upon its precipitation from a DMSO stock solution.[12] It measures apparent solubility under non-equilibrium conditions.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The resulting precipitation is measured, typically by nephelometry or turbidimetry, to determine the concentration at which the compound remains in solution.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a microtiter plate.

-

Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer in the plate to achieve a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%).

-

Causality: Keeping the DMSO concentration low and constant ensures that any observed precipitation is due to the compound's insolubility in the aqueous buffer, not co-solvent effects.

-

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Causality: This is a kinetic, not equilibrium, measurement. A shorter incubation time reflects the rapid precipitation relevant to many in-vitro assays.[12]

-

-

Measurement: Measure the turbidity or light scattering of each well using a plate reader.

-

Data Analysis: Determine the concentration at which a significant increase in turbidity is observed compared to controls. This concentration is reported as the kinetic solubility.

Practical Implications in Research and Development

-

Chemical Synthesis: Knowledge of solubility is essential for selecting appropriate reaction solvents, controlling concentration, and developing effective work-up and purification procedures like crystallization and extraction.

-

Pharmaceutical Development: Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability.[13] Poor solubility is a major challenge that must be addressed during formulation.[13] pH-dependent solubility data informs how a drug will behave in different parts of the gastrointestinal tract.[12]

-

Agrochemical Formulation: The solubility profile dictates how an active ingredient can be formulated for effective delivery, whether as a solution, suspension, or emulsion.

Safety Precautions

While a specific, comprehensive safety data sheet (SDS) for this compound was not retrieved, data from structurally similar compounds (e.g., 4-bromobenzoic acid, 3,5-dichlorobenzoic acid) suggests the following precautions should be taken.[14][15] Users must consult the specific SDS provided by the supplier before handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[14]

-

Handling: Avoid breathing dust.[14] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

-

Hazards: May cause skin, eye, and respiratory irritation.[15] May be harmful if swallowed.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound whose utility is intrinsically linked to its solubility profile. While its structure suggests low aqueous solubility that is highly pH-dependent and good solubility in polar organic solvents, these predictions require empirical validation. By employing robust, standardized protocols such as the shake-flask method, researchers can generate the precise, high-quality solubility data needed to optimize synthetic routes, guide formulation development, and unlock the full potential of this valuable chemical intermediate.

References

- 1. This compound | C7H3BrCl2O2 | CID 302949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H3BrCl2O2) [pubchemlite.lcsb.uni.lu]

- 3. nbinno.com [nbinno.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. www1.udel.edu [www1.udel.edu]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. scribd.com [scribd.com]

- 11. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. pharmajournal.net [pharmajournal.net]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

4-Bromo-3,5-dichlorobenzoic acid molecular weight and formula

An In-Depth Technical Guide to 4-Bromo-3,5-dichlorobenzoic acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. It delves into its core chemical properties, synthetic utility, and best practices for laboratory handling, providing a foundational understanding for its application in complex organic synthesis.

Core Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring three distinct halogen substituents on the benzene ring, makes it a valuable and versatile building block in medicinal chemistry and material science. The differential reactivity of the bromine and chlorine atoms can be exploited for selective, stepwise functionalization in synthetic pathways.

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃BrCl₂O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 269.90 g/mol | [1][7] |

| CAS Number | 117738-75-7 | [1][2][3][4] |

| IUPAC Name | This compound | [2] |

| Appearance | Typically a powder or liquid | [1] |

| Purity | Commercially available in purities of 95% to 98% | [2][3] |

| Synonyms | Benzoic acid, 4-bromo-3,5-dichloro- | [1][4] |

Synthetic Utility and Strategic Application

The primary utility of this compound lies in its role as a chemical intermediate for constructing more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][8] The substituents on the aromatic ring are strategically positioned to allow for a variety of chemical transformations.

Causality of Experimental Choices: The presence of both bromine and chlorine atoms on the same aromatic ring is significant. In many transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the carbon-bromine bond is more reactive than the carbon-chlorine bond. This differential reactivity allows for selective functionalization at the C4 position (bromine) while leaving the C3 and C5 positions (chlorine) intact for subsequent reactions. The carboxylic acid group provides another handle for transformations such as amidation or esterification, further increasing the compound's versatility.

The following diagram illustrates the conceptual workflow of using this compound as a scaffold in a multi-step synthesis.

Caption: Synthetic pathway using this compound.

Experimental Protocol: Representative Suzuki Cross-Coupling

The following is a generalized, representative protocol for a Suzuki cross-coupling reaction to functionalize the C4 position. Disclaimer: This protocol is illustrative. Researchers must conduct their own literature search and optimization for their specific substrates and desired outcomes. Always consult the specific Safety Data Sheet (SDS) for all reagents before use.

Objective: To synthesize a 4-aryl-3,5-dichlorobenzoic acid derivative.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired 4-aryl-3,5-dichlorobenzoic acid.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols are paramount. While a specific SDS for this exact compound is not detailed in the search results, the following guidelines are based on best practices for similar chemical classes.[9][10][11][12]

Personal Protective Equipment (PPE):

-

Eye Protection: Always wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Use a lab coat. Ensure exposed skin is covered.

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11][12]

-

Do not eat, drink, or smoke in the laboratory.[10]

-

Wash hands thoroughly after handling.[11]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][11]

-

Keep away from incompatible materials such as strong oxidizing agents.[12]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis. Its defined chemical structure, particularly the differential reactivity of its halogen substituents, provides chemists with a powerful tool for creating novel and complex molecular architectures. Adherence to rigorous safety protocols is essential when handling this compound to ensure a safe and effective research environment.

References

- 1. echemi.com [echemi.com]

- 2. This compound 95% | CAS: 117738-75-7 | AChemBlock [achemblock.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound - CAS:117738-75-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. PubChemLite - this compound (C7H3BrCl2O2) [pubchemlite.lcsb.uni.lu]

- 6. This compound | C7H3BrCl2O2 | CID 302949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound;117738-75-7 [abichem.com]

- 8. nbinno.com [nbinno.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-3,5-dichlorobenzoic Acid

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for preparing 4-Bromo-3,5-dichlorobenzoic acid, a crucial intermediate in the development of novel pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of viable synthetic routes.

Introduction: The Significance of this compound

This compound (CAS No: 117738-75-7) is a halogenated aromatic carboxylic acid.[1][2] Its unique substitution pattern, featuring bromine and chlorine atoms flanking a carboxylic acid group, makes it a valuable building block in medicinal chemistry and materials science. The presence and positioning of these halogens can significantly influence the physicochemical properties of derivative compounds, including their lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, robust and efficient synthetic access to this molecule is of paramount importance for advancing research and development in these fields.

This guide will explore the two most logical and scientifically sound approaches for the synthesis of this compound, starting from commercially available precursors. Each route will be discussed in detail, highlighting the underlying chemical principles and providing actionable experimental procedures.

Synthetic Pathways to this compound

Two primary starting materials are considered for the synthesis of this compound:

-

Route A: Starting from 4-Amino-3,5-dichlorobenzoic acid via a Sandmeyer reaction.

-

Route B: Starting from 3,5-Dichlorobenzoic acid via electrophilic bromination.

The selection of the optimal route depends on factors such as the availability and cost of the starting materials, desired purity of the final product, and the scale of the synthesis.

Route A: Synthesis from 4-Amino-3,5-dichlorobenzoic Acid

This is arguably the most direct and reliable method for the preparation of this compound. The key transformation is the conversion of the amino group of 4-Amino-3,5-dichlorobenzoic acid to a bromine atom using the Sandmeyer reaction.[3][4]

Starting Material Profile:

| Property | Value |

| Compound Name | 4-Amino-3,5-dichlorobenzoic acid |

| CAS Number | 56961-25-2 |

| Molecular Formula | C7H5Cl2NO2 |

| Molecular Weight | 206.03 g/mol |

| Appearance | Pale cream to cream or pale brown powder |

| Melting Point | 290-293 °C |

Data sourced from Sigma-Aldrich and PubChem.[5][6][7]

Reaction Scheme:

Caption: Synthetic route from 4-Amino-3,5-dichlorobenzoic acid.

Mechanistic Insights:

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[3] The process begins with the diazotization of the aromatic amine in the presence of a strong acid and sodium nitrite to form a diazonium salt. This intermediate is typically unstable and is generated in situ at low temperatures. The diazonium salt then undergoes a one-electron transfer from a copper(I) catalyst, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical subsequently abstracts a bromine atom from a copper(II) bromide species to yield the final product and regenerate the copper(I) catalyst.

Detailed Experimental Protocol:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-Amino-3,5-dichlorobenzoic acid (1.0 eq) in a solution of hydrobromic acid (48%). Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction, as indicated by the cessation of nitrogen gas evolution.

-

Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Route B: Synthesis from 3,5-Dichlorobenzoic Acid

This route involves the direct electrophilic bromination of 3,5-Dichlorobenzoic acid. The directing effects of the substituents on the aromatic ring are crucial for the success of this reaction. The carboxylic acid group is a deactivating meta-director, while the chlorine atoms are deactivating but ortho, para-directing. The position of bromination will be influenced by the interplay of these electronic and steric effects.

Starting Material Profile:

| Property | Value |

| Compound Name | 3,5-Dichlorobenzoic acid |

| CAS Number | 51-36-5 |

| Molecular Formula | C7H4Cl2O2 |

| Molecular Weight | 191.01 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 187-189 °C |

Data sourced from PubChem and PrepChem.com.[8][9][10]

Reaction Scheme:

References

- 1. This compound | C7H3BrCl2O2 | CID 302949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 117738-75-7 | AChemBlock [achemblock.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. 4-Amino-3,5-dichlorobenzoic acid 98 56961-25-2 [sigmaaldrich.com]

- 6. 4-Amino-3,5-dichlorobenzoic acid | C7H5Cl2NO2 | CID 42061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A14982.14 [thermofisher.com]

- 8. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. 3,5-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

potential applications of 4-Bromo-3,5-dichlorobenzoic acid in organic chemistry

An In-depth Technical Guide on the Potential Applications of 4-Bromo-3,5-dichlorobenzoic Acid in Organic Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

As a functionalized aromatic scaffold, this compound represents a versatile and highly strategic building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid for derivatization and three halogen atoms of differing reactivity (one bromine, two chlorines), offers a platform for sequential and site-selective modifications. This technical guide, written from the perspective of a Senior Application Scientist, moves beyond a mere catalog of reactions to provide a deeper understanding of the molecule's reactivity and its strategic application. We will explore its utility in palladium-catalyzed cross-coupling, its role as a precursor in medicinal chemistry and agrochemical development, and provide a robust, validated experimental protocol for its practical use in the laboratory.

Molecular Profile and Strategic Value

This compound (C₇H₃BrCl₂O₂) is a crystalline solid whose synthetic value is derived directly from its structure. The benzene ring is heavily substituted with electron-withdrawing groups: a carboxylic acid and three halogens. This electronic profile renders the aromatic ring electron-deficient, a critical feature influencing its reactivity in transition-metal-catalyzed reactions. The key to its utility lies in the differential reactivity of the C-Br versus the C-Cl bonds, a cornerstone of selective synthetic strategy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 117738-75-7 | [1][2][3] |

| Molecular Formula | C₇H₃BrCl₂O₂ | [1][4] |

| Molecular Weight | 269.91 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 228-232 °C | [6] |

| pKa (Predicted) | 2.29 ± 0.10 | [6] |

| Purity | Typically ≥95% | [1][2] |

Core Reactivity and Synthetic Pathways

The synthetic potential of this compound is governed by three primary reactive sites: the carboxylic acid group and the carbon-halogen bonds. The strategic selection of reagents and reaction conditions allows for the selective manipulation of these sites.

Caption: Key synthetic transformations of this compound.

The most significant aspect of its reactivity is the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in the crucial oxidative addition step of the catalytic cycle is I > Br > OTf >> Cl.[7][8] This hierarchy is fundamental, as it allows for selective functionalization of the C-Br bond while leaving the two C-Cl bonds intact for subsequent transformations. This makes the molecule an ideal scaffold for building complex, multi-substituted aromatic systems in a controlled, stepwise manner.

Key Application Areas

Advanced Intermediate in Palladium-Catalyzed Cross-Coupling

The primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[7][9] These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[10]

Expertise in Practice: A synthetic chemist can leverage the C-Br bond's higher reactivity to perform a Suzuki coupling with an arylboronic acid.[11][12] The resulting product, a 3,5-dichloro-biphenyl-4-carboxylic acid derivative, retains the two chlorine atoms. These can then be targeted for further coupling reactions under more forcing conditions or with more active catalyst systems, which are increasingly being developed for aryl chlorides.[9][13] This sequential approach is a hallmark of efficient and convergent synthesis, allowing for the rapid generation of molecular diversity from a single, advanced intermediate.

Scaffold for Medicinal Chemistry and Agrochemicals

Substituted benzoic acids are a foundational structural motif in many pharmaceuticals and agrochemicals.[5][14][15] The presence of halogens can significantly influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.

Trustworthiness of the Scaffold: this compound provides a robust starting point for creating libraries of potential drug candidates or agrochemicals. The carboxylic acid can be readily converted to a variety of amides and esters, while the C-Br bond acts as a handle for introducing diverse substituents via cross-coupling.[14] This allows for a systematic exploration of the structure-activity relationship (SAR), a critical process in drug and pesticide development. For instance, its derivatives could be investigated as potential enzyme inhibitors or receptor modulators.[15]

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a reliable, step-by-step method for the selective Suzuki-Miyaura coupling at the C-Br position of this compound.

Objective: To synthesize 3,5-dichloro-[1,1'-biphenyl]-4-carboxylic acid via a selective, palladium-catalyzed cross-coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

Tricyclohexylphosphine (PCy₃) or similar bulky, electron-rich phosphine ligand (4 mol%)

-

Potassium Carbonate (K₂CO₃), finely ground (3.0 eq)

-

1,4-Dioxane, anhydrous

-

Water, deionized

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer with heating plate

-

Nitrogen or Argon gas supply

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine ligand (0.04 mmol).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 8 mL) and deionized water (e.g., 2 mL) via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS by quenching a small aliquot in acidified water and extracting with ethyl acetate.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with 20 mL of water.

-

Acidification: Slowly add 1M HCl solution while stirring until the pH of the aqueous layer is approximately 2-3. This protonates the carboxylate product, making it soluble in organic solvents.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure 3,5-dichloro-[1,1'-biphenyl]-4-carboxylic acid.

Causality Behind Experimental Choices (E-E-A-T)

-

Catalyst System (Pd(OAc)₂/Ligand): Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst. A bulky, electron-rich phosphine ligand like PCy₃ is chosen to accelerate the rate-limiting oxidative addition step, especially for less reactive aryl halides, and to promote the final reductive elimination step.[7]

-

Base (K₂CO₃): The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[12]

-

Solvent System (Dioxane/Water): This biphasic solvent system is effective because it dissolves both the organic substrates and the inorganic base, allowing all components of the reaction to interact efficiently.

-

Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields and preventing catalyst decomposition.[10]

Future Outlook

The utility of this compound is set to expand with the continuous development of novel catalytic systems. Research into catalysts that can selectively activate C-Cl bonds under milder conditions will further enhance its value as a scaffold for sequential couplings. Furthermore, its application in materials science, for example as a precursor for functional polymers or metal-organic frameworks (MOFs), remains a promising and underexplored avenue.

References

- 1. This compound 95% | CAS: 117738-75-7 | AChemBlock [achemblock.com]

- 2. This compound | 117738-75-7 [sigmaaldrich.com]

- 3. This compound - CAS:117738-75-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. PubChemLite - this compound (C7H3BrCl2O2) [pubchemlite.lcsb.uni.lu]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C7H3BrCl2O2 | CID 302949 - PubChem [pubchem.ncbi.nlm.nih.gov]